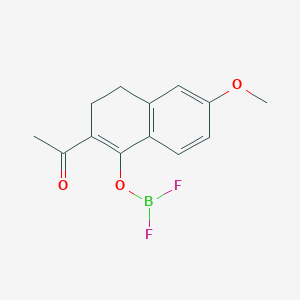
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a difluoroboranyloxy group and a methoxy group attached to a dihydronaphthalene ring system
Méthodes De Préparation
The synthesis of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1-tetralone and difluoroborane.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the difluoroboranyloxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the difluoroboranyloxy group, leading to the formation of new derivatives with different functional groups.
Major Products: The major products formed from these reactions include various substituted dihydronaphthalenes, ketones, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar dihydronaphthalene ring system but lacks the difluoroboranyloxy group, making it less reactive in certain chemical reactions.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BF2O3 |
|---|---|
Poids moléculaire |
266.05 g/mol |
Nom IUPAC |
1-(1-difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H13BF2O3/c1-8(17)11-5-3-9-7-10(18-2)4-6-12(9)13(11)19-14(15)16/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
FXUQAHDARDZNTG-UHFFFAOYSA-N |
SMILES canonique |
B(OC1=C(CCC2=C1C=CC(=C2)OC)C(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



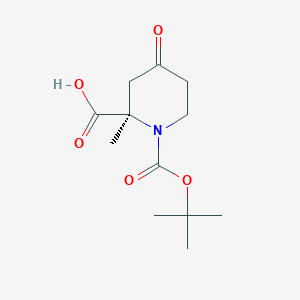
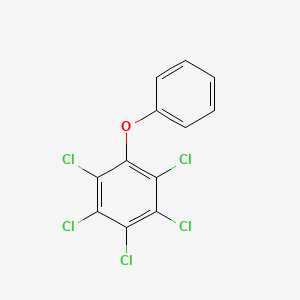

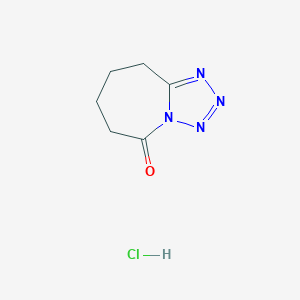
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
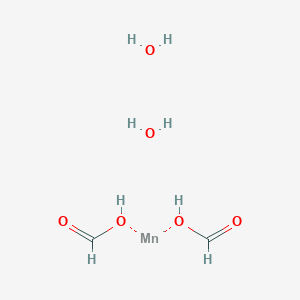
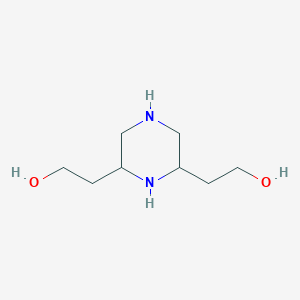
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
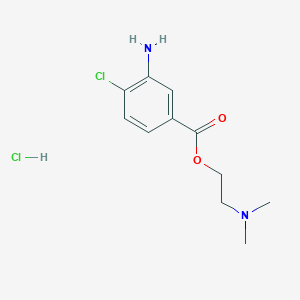
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
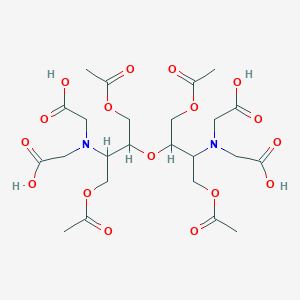
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
